Pelanserin

Übersicht

Beschreibung

Pelanserin ist eine chemische Verbindung, die für ihre Rolle als Antagonist der Serotonin-5-HT2- und Alpha-1-adrenergen Rezeptoren bekannt ist . Es wurde auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Bluthochdruck aufgrund seiner Fähigkeit, die Alpha-1-Adrenozeptor-vermittelte Vasokonstriktion zu hemmen .

Wissenschaftliche Forschungsanwendungen

Pelanserin has been extensively studied for its scientific research applications, including:

Chemistry: this compound is used as a reference compound in studies involving serotonin and adrenergic receptors.

Biology: It is utilized in research to understand the mechanisms of vasoconstriction and the role of serotonin and adrenergic receptors in various physiological processes.

Industry: this compound may be used in the development of new pharmaceuticals targeting serotonin and adrenergic receptors.

Wirkmechanismus

Target of Action

Pelanserin, also known as TR2515, is a chemical compound that primarily acts as an antagonist of the 5-HT2 and α1-adrenergic receptors . These receptors play crucial roles in various physiological processes. The 5-HT2 receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, anxiety, and schizophrenia. The α1-adrenergic receptor is a type of adrenergic receptor involved in smooth muscle contraction, and its antagonism can lead to vasodilation and a decrease in blood pressure .

Mode of Action

This compound interacts with its targets by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their function . This antagonistic action on the receptors leads to a decrease in vasoconstriction mediated by the α1-adrenergic receptor, and a modulation of the serotonin pathway mediated by the 5-HT2 receptor .

Biochemical Pathways

These pathways play key roles in mood regulation, anxiety, and blood pressure control .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in animal models. In renal hypertensive dogs, this compound was administered orally in repetitive doses (0.5 mg/kg, p.o., b.i.d.). After the first dose, this compound was absorbed, reaching a Cmax value of 39.6 +/- 9.01 ng/ml at a tmax of 2.58 +/- 0.74 h . The steady state of plasma levels was reached between the 3rd and 15th doses of this compound . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the 5-HT2 and α1-adrenergic receptors. This leads to a modulation of the serotonin pathway and a decrease in α1-adrenergic receptor-mediated vasoconstriction . These effects can potentially lead to changes in mood regulation, anxiety levels, and blood pressure control .

Biochemische Analyse

Biochemical Properties

Pelanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It acts as an antagonist to the 5-HT2 and α1-adrenergic receptors, inhibiting their activity . These interactions are crucial in regulating vasoconstriction and neurotransmission. This compound’s binding to these receptors prevents the usual agonist-induced responses, thereby modulating physiological processes.

Cellular Effects

This compound influences various cellular processes, particularly in vascular and neural cells. By blocking the 5-HT2 and α1-adrenergic receptors, this compound can reduce vasoconstriction, leading to vasodilation and improved blood flow . In neural cells, this compound can alter neurotransmitter release and signaling pathways, impacting cell communication and function. Additionally, this compound may affect gene expression related to these pathways, further influencing cellular metabolism and activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2 and α1-adrenergic receptors, thereby inhibiting their activation . This binding prevents the receptors from interacting with their natural agonists, leading to a decrease in receptor-mediated signaling. The inhibition of these receptors can result in reduced vasoconstriction and altered neurotransmitter release, impacting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of receptor activity, potentially resulting in prolonged vasodilation and altered neural signaling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 5-HT2 and α1-adrenergic receptors, leading to reduced vasoconstriction and altered neurotransmitter release . At higher doses, this compound may exhibit toxic or adverse effects, including excessive vasodilation and potential disruptions in neural function. Threshold effects are observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with 5-HT2 and α1-adrenergic receptors. The compound’s metabolism may involve enzymatic degradation and modification, affecting its bioavailability and activity . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, influencing its pharmacokinetics and overall effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as vascular and neural tissues . The distribution of this compound is crucial for its efficacy, as it needs to reach and interact with the 5-HT2 and α1-adrenergic receptors to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, where it can interact with its target receptors . The localization of this compound is essential for its activity, as it ensures that the compound reaches the appropriate sites to modulate receptor function effectively.

Vorbereitungsmethoden

Pelanserin kann durch eine Reaktion zwischen Isatosäureanhydrid und 1-(3-Aminopropyl)-4-phenylpiperazin in Gegenwart von Phosgen synthetisiert werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer inerten Atmosphäre und einer kontrollierten Temperatur, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird. Industrielle Produktionsverfahren können die Skalierung dieses Synthesewegs mit entsprechenden Modifikationen umfassen, um Ausbeute und Effizienz zu optimieren.

Analyse Chemischer Reaktionen

Pelanserin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Chinazolin-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, die möglicherweise unterschiedliche pharmakologische Eigenschaften aufweisen.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden, was möglicherweise seine biologische Aktivität verändert.

Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

This compound wurde umfassend auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Chemie: this compound wird als Referenzverbindung in Studien verwendet, die sich mit Serotonin- und adrenergen Rezeptoren befassen.

Biologie: Es wird in der Forschung verwendet, um die Mechanismen der Vasokonstriktion und die Rolle von Serotonin- und adrenergen Rezeptoren in verschiedenen physiologischen Prozessen zu verstehen.

Industrie: this compound kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Serotonin- und adrenerge Rezeptoren abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Antagonisierung der Serotonin-5-HT2- und Alpha-1-adrenergen Rezeptoren . Durch die Blockierung dieser Rezeptoren hemmt this compound die vasokonstriktiven Wirkungen, die durch Alpha-1-Adrenozeptoren vermittelt werden, und moduliert die Serotonin-Signalwege. Diese zweifache Wirkung trägt zu seinen potenziellen therapeutischen Wirkungen bei Erkrankungen wie Bluthochdruck bei.

Vergleich Mit ähnlichen Verbindungen

Pelanserin ähnelt anderen Verbindungen, die als Antagonisten von Serotonin- und adrenergen Rezeptoren wirken. Einige dieser ähnlichen Verbindungen umfassen:

Ketanserin: Wie this compound ist Ketanserin ein Serotonin-5-HT2-Rezeptor-Antagonist mit antihypertensiven Eigenschaften.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination aus Serotonin- und adrenergen Rezeptor-Antagonismus, die in bestimmten klinischen Szenarien eindeutige therapeutische Vorteile bieten kann.

Eigenschaften

IUPAC Name |

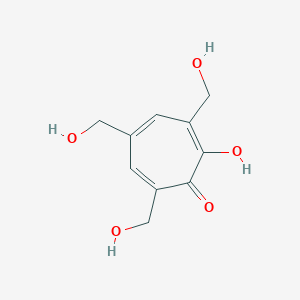

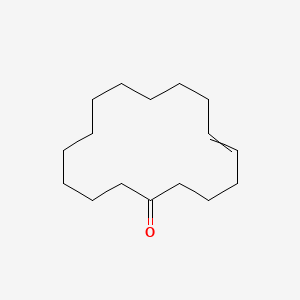

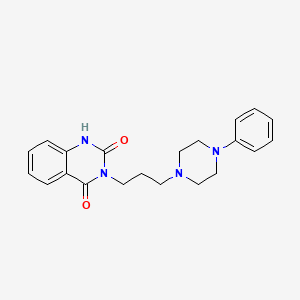

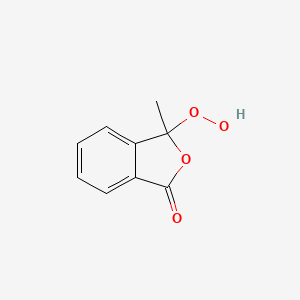

3-[3-(4-phenylpiperazin-1-yl)propyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-20-18-9-4-5-10-19(18)22-21(27)25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKPLSFHHBBLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42877-18-9 (mono-hydrochloride) | |

| Record name | Pelanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60176578 | |

| Record name | Pelanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2208-51-7 | |

| Record name | Pelanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PELANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SNR96E409 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)